methyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate
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Overview
Description
Methyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate is an organic compound with the molecular formula C10H8F3NO3. It is known for its unique chemical structure, which includes a trifluoroacetyl group, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with trifluoroacetic anhydride to form the trifluoroacetyl derivative. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Methyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(2,2,2-trifluoroacetyl)amino]benzoate}
- Ethyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate
- Propyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate
Uniqueness
Methyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate stands out due to its specific trifluoroacetyl group, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where such properties are desired .
Properties
IUPAC Name |
methyl 4-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O4/c1-20-8(17)6-2-4-7(5-3-6)15-10(19)16-9(18)11(12,13)14/h2-5H,1H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSCHBVCAQAFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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